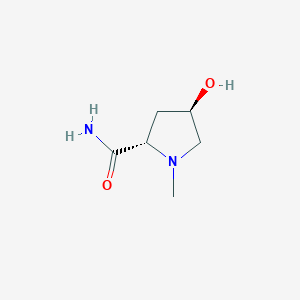
(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamide, also known as hydroxyproline, is a non-proteinogenic amino acid that is commonly found in collagen. It plays a crucial role in stabilizing the collagen triple helix structure, which gives strength and elasticity to connective tissues such as skin, bone, and cartilage. Hydroxyproline has also been found to have various scientific research applications, including in the field of tissue engineering and drug discovery.
Mechanism Of Action
Hydroxyproline acts as a structural component of collagen, which is the most abundant protein in the human body. Collagen provides strength and elasticity to connective tissues, and (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene plays a crucial role in stabilizing the collagen triple helix structure. Hydroxyproline is also involved in the cross-linking of collagen fibers, which further enhances the strength and stability of connective tissues.
Biochemical And Physiological Effects
Hydroxyproline is a non-proteinogenic amino acid that is not directly involved in protein synthesis. However, it plays a crucial role in the synthesis and structure of collagen, which is essential for the proper function of connective tissues. Hydroxyproline has also been found to have potential antioxidant and anti-inflammatory effects, although further research is needed to fully understand these effects.
Advantages And Limitations For Lab Experiments
Hydroxyproline is a commonly used biomaterial in tissue engineering and drug discovery experiments. Its ability to promote cell adhesion and proliferation makes it a valuable tool for studying cell behavior and tissue regeneration. However, (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene is relatively expensive and may not be suitable for large-scale experiments.
Future Directions
There are several potential future directions for research on (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene. One area of interest is the development of collagen-targeting drugs for the treatment of various diseases, including cancer and fibrosis. Another area of interest is the use of (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene as a biomaterial for tissue engineering, particularly in the development of artificial skin and cartilage. Additionally, further research is needed to fully understand the antioxidant and anti-inflammatory effects of (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene, and its potential use in the treatment of oxidative stress-related diseases.
Synthesis Methods
Hydroxyproline can be synthesized through the hydroxylation of proline, which is a proteinogenic amino acid. This reaction is catalyzed by the enzyme prolyl hydroxylase, which requires oxygen and vitamin C as cofactors. The resulting (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene can be further modified and incorporated into collagen.
Scientific Research Applications
Hydroxyproline has been extensively studied for its role in collagen synthesis and structure. It has also been found to have potential applications in tissue engineering, where it can be used as a biomaterial to promote cell adhesion and proliferation. Additionally, (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene has been investigated for its potential use in drug discovery, particularly in the development of collagen-targeting drugs for the treatment of various diseases.
properties
CAS RN |
114358-08-6 |
|---|---|
Product Name |
(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamide |
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-4(9)2-5(8)6(7)10/h4-5,9H,2-3H2,1H3,(H2,7,10)/t4-,5+/m1/s1 |
InChI Key |
GZHZTHKUUHODEO-UHNVWZDZSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1C(=O)N)O |
SMILES |
CN1CC(CC1C(=O)N)O |
Canonical SMILES |
CN1CC(CC1C(=O)N)O |
synonyms |
2-Pyrrolidinecarboxamide,4-hydroxy-1-methyl-,(2S-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



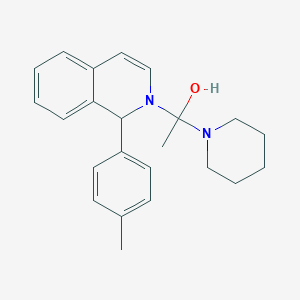
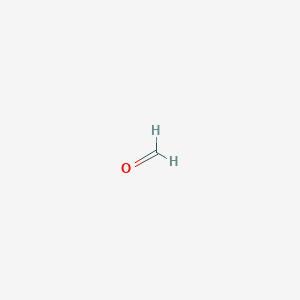
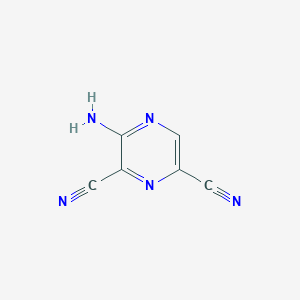
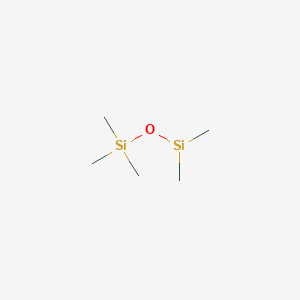
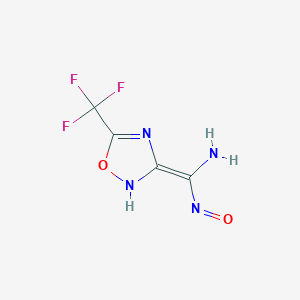
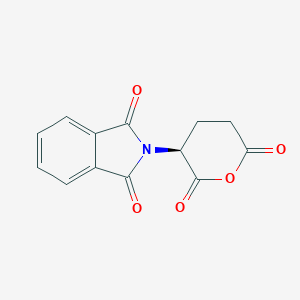
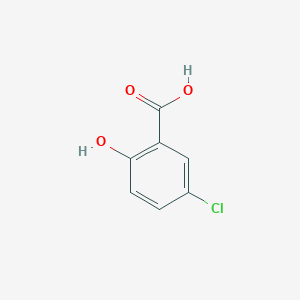
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)
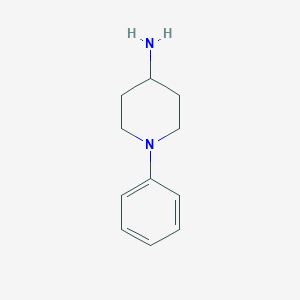
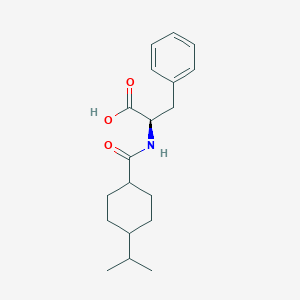
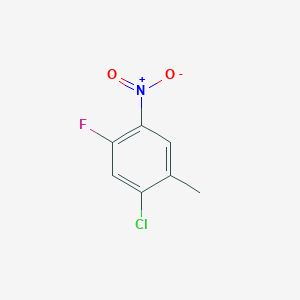
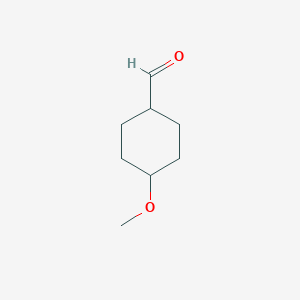
![Spiro[indoline-3,4'-piperidine]](/img/structure/B44651.png)